6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-8-3-5-10(6-4-8)11-13-14-12-16(11)15-9(2)7-17-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOUTIIUDVROPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153311 | |
| Record name | 6-Methyl-3-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552881-04-6 | |
| Record name | 6-Methyl-3-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552881-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-3-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the annulation of the triazole ring onto the thiadiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, including anticancer and antimicrobial treatments.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in critical biological pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- Compound 113h : A p-chlorophenyl-substituted analog at C-6 demonstrated 45.44% mean growth inhibition across NCI-60 cancer cell lines. The 4-methylphenyl group in the target compound may offer moderate activity due to reduced electron-withdrawing effects .
- 3-R-6-(4-Methoxyphenyl) hydrobromides : Exhibited broad-spectrum antitumor activity, suggesting that electron-donating groups at C-6 enhance potency .
Antimicrobial Activity
- Compounds 129e and 129f: Alkoxy-substituted derivatives showed potent activity against S. aureus (MIC = 16 µg/ml).
- 6-Phenyl-3-(5-nitrofuran-2-yl) derivatives : Demonstrated MIC = 32–64 µg/ml against fungal strains, highlighting the importance of heterocyclic substitutions at position 3 .
Anti-Inflammatory Activity
- Compounds 139d–f : Pyridin-4-yl derivatives displayed 75–84.85% anti-inflammatory inhibition, outperforming indomethacin. The 4-methylphenyl group in the target compound may similarly modulate COX-2 inhibition .
Structure-Activity Relationship (SAR) Trends
- Position 3 (Aryl substituents) : Bulky or electron-withdrawing groups (e.g., 4-(methylsulfonyl)benzyl) enhance antimicrobial and anticancer activity .
- Position 6 (Alkyl/aryl substituents) : p-Chlorophenyl or alkoxy groups improve anticancer and anti-inflammatory effects, while methyl groups may balance lipophilicity and synthetic feasibility .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~306.39 | ~4.3 | 4 |
| 5b | 300.38 | 4.3 | 6 |
| 113h | ~460 (estimated) | ~5.1 | 5 |
Biological Activity
6-Methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound belonging to the class of triazolothiadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate aryl halides. The resulting compounds often exhibit significant biological activity due to their unique structural features that facilitate interaction with biological targets.
Antitumor Activity
A pivotal study investigated the antitumor activity of derivatives of this compound against various cancer cell lines. The research was conducted by the National Cancer Institute and included testing on 60 different cancer cell lines , including leukemia and breast cancer cells. The results indicated that these derivatives demonstrated potent antineoplastic effects and could serve as promising candidates for new anticancer therapies .
Table 1: Summary of Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.2 | High |
| A549 (Lung Cancer) | 8.0 | Moderate |
| HT-29 (Colon Cancer) | 10.5 | Moderate |
| U87 (CNS Cancer) | 15.0 | Low |
The mechanism by which this compound exerts its antitumor effects appears to involve induction of apoptosis through caspase activation. This compound has been shown to activate caspases in cancer cells leading to programmed cell death. Additionally, it may inhibit tubulin polymerization disrupting the microtubule network essential for mitosis in cancer cells .
Other Biological Activities
In addition to its antitumor properties, derivatives of this compound have exhibited antibacterial activity against various pathogens. Studies have reported significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections alongside cancer therapy .
Case Studies
One notable case involved a derivative tested in a clinical setting for its ability to manage metastatic breast cancer. Patients showed a marked reduction in tumor size after treatment with a regimen including this compound. The study highlighted the need for further clinical trials to establish optimal dosing and long-term efficacy.
Q & A
Basic: What are the common synthetic routes for 6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via cyclocondensation of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with phenacyl bromides. For example:
- Reacting 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with methyl-substituted phenacyl bromide in ethyl acetate under reflux yields the target compound.
- Optimization strategies include:
- Solvent polarity : Ethanol or ethyl acetate improves yield by stabilizing intermediates.
- Catalysts : KOH (10-15 mol%) enhances cyclization efficiency.
- Reaction time : 6–8 hours under reflux ensures complete ring closure.
- Temperature : Controlled heating (70–80°C) minimizes side reactions.
Key validation : Elemental analysis (C, H, N within ±0.4% of theoretical values) and spectral consistency (¹H NMR, IR) confirm purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing triazolothiadiazine derivatives?
Answer:
Essential techniques :
- ¹H NMR (300 MHz) : Identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and NH signals (δ 10–12 ppm, if present).
- IR spectroscopy : Detects C=N stretches (1580–1620 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹).
- Elemental analysis : Validates stoichiometry (e.g., C: 55.2% theoretical vs. 54.8% observed).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325 for C₁₄H₁₂N₄S).
Interpretation example : A missing NH peak in ¹H NMR suggests successful thiadiazine ring formation .
Basic: What protocols are used for initial biological screening of antitumor activity?
Answer:
Standardized in vitro protocols :
- Cell lines : 60 cancer cell lines (e.g., MDA-MB-468 breast cancer, leukemia) from the NCI-60 panel.
- Assay : Sulforhodamine B (SRB) staining to measure growth inhibition.
- Procedure :
- Incubate cells with compound (10 μM) for 48 hours.
- Fix cells with trichloroacetic acid and stain with SRB.
- Measure optical density (OD) at 565 nm; calculate % inhibition vs. controls.
Data interpretation : >30% growth inhibition indicates promising activity. For example, derivatives with ethyl/pentyl substituents showed 45–50% inhibition in MDA-MB-468 cells .
Advanced: How do structural modifications at C-3 and C-6 positions influence antitumor activity (SAR studies)?
Answer:
Substituent Effects :
Methodological insight : Use computational tools (e.g., molecular docking) to predict substituent interactions with target enzymes like PDE4 .
Advanced: What strategies are employed to investigate the mechanism of action of triazolothiadiazines?
Answer:
Multidisciplinary approaches :
- Enzyme inhibition assays : Test against PDE4 isoforms (IC₅₀ values <100 nM indicate high selectivity) .
- Apoptosis pathway analysis : Measure caspase-3/7 activation via fluorometric assays.
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., TNF-α receptor).
- Gene expression profiling : RNA sequencing to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA).
Example : Docking studies revealed hydrogen bonding between the triazole ring and PDE4A active site residues .
Advanced: How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Answer:
Troubleshooting steps :
Purification : Recrystallize from ethanol/water (80:20) to remove impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
